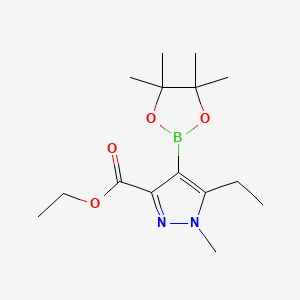

(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid

Beschreibung

(3-(Ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with an ethoxycarbonyl group (ester), an ethyl group, and a methyl group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

Molekularformel |

C15H25BN2O4 |

|---|---|

Molekulargewicht |

308.18 g/mol |

IUPAC-Name |

ethyl 5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H25BN2O4/c1-8-10-11(12(17-18(10)7)13(19)20-9-2)16-21-14(3,4)15(5,6)22-16/h8-9H2,1-7H3 |

InChI-Schlüssel |

CSVIYKNHXBBYIU-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Biology

The compound is explored for its potential in biological assays and as a precursor for bioactive molecules. Its boronic acid group can interact with diols and other biomolecules, making it useful in sensor development .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. Boronic acids are known to inhibit proteases and other enzymes, which can be leveraged for drug development .

Industry

In the material science industry, (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is used in the synthesis of polymers and advanced materials. Its ability to form stable boron-oxygen bonds is exploited in the development of new materials with unique properties .

Wirkmechanismus

The mechanism of action of (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical applications . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound’s reactivity and applications depend on its substituents. Below is a comparison with analogous pyrazole-based boronic acids:

Key Observations :

- Electron-Withdrawing Groups (EWG) : The ethoxycarbonyl group in the target compound is a strong EWG, which increases the electrophilicity of the boron atom compared to methyl or trifluoromethyl substituents. This may enhance reactivity in cross-coupling reactions .

- Solubility: Ethoxycarbonyl improves solubility in organic solvents (e.g., THF, DMF) relative to nonpolar substituents like CF₃ or phenyl groups .

Physicochemical Properties

Limited melting point (mp) or solubility data are available for the target compound, but inferences can be drawn from analogs:

- (3-Methyl-1H-pyrazol-4-yl)boronic acid : Higher solubility in water due to smaller substituents .

- Trifluoromethyl-substituted analogs : Lower solubility in polar solvents due to CF₃ hydrophobicity but improved stability under acidic conditions .

- Fluoro-substituted analogs : Enhanced metabolic stability in pharmaceutical applications .

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions. Substituent effects are critical:

- Target Compound : The ethoxycarbonyl group may stabilize the boronate intermediate, facilitating transmetallation in coupling reactions. However, steric hindrance from the ethyl group could reduce reactivity with bulky substrates.

- Trifluoromethyl Analogs : CF₃ groups increase oxidative stability but may require harsher reaction conditions due to reduced boron electrophilicity .

- Fluoro-substituted Analogs : Fluorine’s electronegativity enhances compatibility with electron-deficient aryl halides .

Biologische Aktivität

(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a boronic acid moiety that is known to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C13H21BN2O4

- IUPAC Name : Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate

- Boiling Point : Approximately 296.2 °C

- Density : 1.08 g/cm³

- pKa : 1.03 .

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid have been shown to inhibit key oncogenic pathways, including:

- BRAF(V600E) : A common mutation in melanoma.

- EGFR : Epidermal growth factor receptor involved in cell proliferation.

In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, particularly when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory and Antimicrobial Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . Additionally, antimicrobial assays reveal that some pyrazole derivatives exhibit significant activity against various bacterial strains, suggesting their utility in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is crucial for optimizing its biological activity. Key findings include:

- The presence of electron-withdrawing groups enhances antitumor activity.

- Modifications at the ethyl side chain can influence the compound's solubility and bioavailability.

These insights guide the design of more potent derivatives with improved pharmacokinetic profiles.

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) and found that modifications similar to those in (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid significantly increased inhibitory potency .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrazole compounds in animal models of arthritis. The results indicated that these compounds could reduce joint swelling and inflammation markers significantly compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.